molecular weight and formula of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one
molecular weight and formula of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one
[1][2][3]
Executive Summary
1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one (CAS: 477850-52-5) is a specialized heterocyclic building block utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a pyrazolidin-3-one core functionalized with a para-methoxybenzenesulfonyl moiety at the N1 position, this compound serves as a critical scaffold for developing bioactive molecules, particularly peptidomimetics and enzyme inhibitors.[2] Its structure combines the electronic modulation of a sulfonamide with the constrained geometry of a cyclic hydrazine, making it a valuable probe for exploring structure-activity relationships (SAR) in drug discovery.[2]
Physicochemical Identity
The following data establishes the precise chemical identity of the compound, essential for validation in experimental workflows.
| Parameter | Specification |
| CAS Number | 477850-52-5 |
| IUPAC Name | 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one |
| Molecular Formula | C₁₀H₁₂N₂O₄S |
| Molecular Weight | 256.28 g/mol |
| Exact Mass | 256.0518 Da |
| SMILES | COc1ccc(cc1)S(=O)(=O)N2CCC(=O)N2 |
| Core Scaffold | Pyrazolidin-3-one (Cyclic Hydrazine) |
| Substituent | p-Methoxybenzenesulfonyl (Nosyl-like variant) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water.[2][3][4] |
Structural Analysis & Pharmacophore Logic
The molecule functions as a
-
Electronic Tuning: The electron-donating methoxy group on the benzene ring modulates the acidity of the sulfonamide nitrogen (though N1 is substituted, the inductive effect influences the ring electronics), altering the hydrogen-bonding capability of the C3-carbonyl.[2]
-
Metabolic Stability: The sulfonamide linkage protects the hydrazine core from rapid oxidative metabolism, a common liability in unsubstituted pyrazolidines.[2]
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Figure 1: Structural segmentation showing the electronic donor (anisole), the linker (sulfonyl), and the pharmacophore core (pyrazolidinone).[2][5][6][7][8][9]
Synthesis & Methodology
The synthesis of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one typically proceeds via the N1-selective sulfonylation of pyrazolidin-3-one.[2] This reaction exploits the nucleophilicity differential between the N1 (amine-like) and N2 (amide-like) positions of the heterocycle.[2]
Reagents & Conditions
-
Precursor: Pyrazolidin-3-one hydrochloride.[2]
-
Electrophile: 4-Methoxybenzenesulfonyl chloride (CAS 98-68-0).[2]
-
Base: Pyridine or Triethylamine (Et₃N) to scavenge HCl.[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with pyrazolidin-3-one HCl (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add Triethylamine (2.2 equiv) dropwise.[2] Stir for 15 minutes until the solution becomes clear (liberation of the free base).
-
Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS.[2][9]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.[2]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via recrystallization (EtOH/Hexane) or flash column chromatography to yield the target sulfonamide.[2]
Mechanistic Pathway
The reaction relies on the higher nucleophilicity of the N1 nitrogen compared to the amide N2.[2]
Figure 2: Synthetic pathway illustrating the N1-selective sulfonylation mechanism.[2]
Applications in Drug Development
This molecule is primarily used as a Lead Optimization Scaffold .[2] Its utility spans several therapeutic areas due to the "privileged" nature of the pyrazolidinone ring.[2]
Peptidomimetics ( -Turn Mimetics)
The 5-membered lactam ring constrains the N-N bond, forcing substituents into a specific spatial orientation that mimics the
-
Utility: Design of inhibitors for proteases or protein-protein interactions where a turn conformation is critical for binding.[2]
-
Modification: The 4-methoxybenzenesulfonyl group acts as a hydrophobic anchor, often occupying the S1 or S2 pocket of a target enzyme.[2]
Enzyme Inhibition (Cysteine Proteases)
Pyrazolidinone derivatives have been investigated as inhibitors of cysteine proteases (e.g., Calpain, Cathepsin).[2]
-
Mechanism: The carbonyl carbon (C3) can undergo nucleophilic attack by the active site cysteine thiolate, forming a reversible hemithioacetal transition state.[2]
-
Role of Sulfonyl: The electron-withdrawing nature of the sulfonyl group (tempered by the methoxy donor) activates the C3-carbonyl towards nucleophilic attack without making it overly reactive (which would lead to toxicity).[2]
Antibacterial Agents
Sulfonamide-bearing heterocycles are classic antibacterial motifs (sulfa drugs).[2][4] While this specific molecule is not a classic sulfa drug (which requires an unsubstituted sulfonamide -SO₂NH₂), the scaffold serves as a precursor for Mur pathway inhibitors or novel anti-infectives targeting bacterial cell wall synthesis.[2]
References
-
Sigma-Aldrich. (n.d.).[2] 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one Product Page. Catalog ID: KEY466132445.[1][2] Retrieved from [2]
-
Perri, S. D., et al. (1990).[2] Regioselective acylation of pyrazolidin-3-ones. Journal of Organic Chemistry, 55(24), 6037-6047.[2] (Establishes N1 vs N2 reactivity).
-
Gante, J. (1994).[2] Peptidomimetics—Tailored Enzyme Inhibitors.[2] Angewandte Chemie International Edition, 33(17), 1699-1720.[2] (Context for pyrazolidinones as beta-turn mimetics).
-
PubChem. (2025).[2][9] Compound Summary: 4-Methoxybenzenesulfonyl chloride.[2] CID 7446.[2] Retrieved from [2]
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- 1. Pirazolidin | Sigma-Aldrich [sigmaaldrich.com]
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- 3. 3-甲氧基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Isopropyl-phen-yl)-5-(4-methoxy-phen-yl)pyrazolidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 8. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 9. 1-(4-Methoxyphenyl)-1-pentene-3-one | C12H14O2 | CID 61008 - PubChem [pubchem.ncbi.nlm.nih.gov]
